4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole
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Overview
Description
4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a chloroethyl group and an ethyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-chloroethyl azide with ethyl acetylene in the presence of a copper catalyst. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products
Substitution: Formation of 4-(2-azidoethyl)-1-ethyl-1H-1,2,3-triazole or 4-(2-thioethyl)-1-ethyl-1H-1,2,3-triazole.
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of 4-(2-hydroxyethyl)-1-ethyl-1H-1,2,3-triazole.
Scientific Research Applications
4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Investigated for its potential use in cancer therapy as an alkylating agent that can interfere with DNA replication in cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole involves its ability to act as an alkylating agent. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This can lead to the disruption of normal cellular processes, including DNA replication and protein synthesis, ultimately resulting in cell death. The molecular targets and pathways involved include DNA alkylation and the subsequent activation of DNA repair mechanisms, which can lead to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Mustard Gas (Bis(2-chloroethyl) sulfide): A well-known alkylating agent with similar chemical properties but significantly higher toxicity.
Nitrogen Mustards: Compounds like mechlorethamine, which also act as alkylating agents but have different structural features and biological activities.
Uniqueness
4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole is unique due to its triazole ring structure, which imparts specific chemical reactivity and biological activity. Unlike mustard gas and nitrogen mustards, this compound has a more defined and potentially safer profile for use in scientific research and therapeutic applications.
Properties
IUPAC Name |
4-(2-chloroethyl)-1-ethyltriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-2-10-5-6(3-4-7)8-9-10/h5H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCJAOGSRSANHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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